(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid
Overview
Description
The compound "(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid" is a derivative of the class of compounds that serve as key intermediates in the synthesis of cephalosporin antibiotics. These intermediates are crucial for the development of the fourth generation of cephem antibiotics, which are an important class of β-lactam antibiotics used to treat a variety of bacterial infections.
Synthesis Analysis
The synthesis of related compounds has been described in several studies. For instance, the practical preparation of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, which shares a similar structure to the compound , has been achieved through skeletal rearrangement of aminoisoxazoles and subsequent reactions involving alkoxycarbonyl isothiocyanates and O-methylhydroxylamine . Another method involves the synthesis from 2-cyanoacetamide via a series of reactions including methoxyimination, addition, esterification, and hydrolysis, yielding an overall yield of 29.8% . These methods highlight the complexity and multi-step nature of synthesizing such intermediates.
Molecular Structure Analysis
The molecular structure of these intermediates is characterized by the presence of a thiadiazolyl moiety and a methoxyimino group. The Z-isomer configuration is particularly important for the biological activity of the resulting antibiotics. The structure has been confirmed using techniques such as 1H-NMR and MS, ensuring the correct isomer was obtained .
Chemical Reactions Analysis
The intermediates can undergo further chemical reactions to produce more complex derivatives. For example, esterification reactions have been used to synthesize S-benzothiazolyl thioesters with yields around 76% . An improved synthesis method for these thioesters has also been reported, which is suitable for industrial production due to its high yield (98.1%) and high purity (98.7%) .
Physical and Chemical Properties Analysis
The solubility of related compounds in various solvents has been studied, which is important for their practical use in synthesis and pharmaceutical formulation . The preparation of acetyl chloride hydrochloride derivatives from these intermediates has been optimized to avoid the formation of unwanted E-isomers and to achieve high yields of the desired Z-isomer . The overall physical and chemical properties of these intermediates are tailored to ensure their efficacy as precursors in the synthesis of cephalosporin antibiotics.
Scientific Research Applications
Solubility Measurement and Correlation
(Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid has been studied for its solubility in various solvents. Zhou et al. (2011) measured its solubility in water, methanol, ethanol, and glycol, and developed models to predict solubility in binary solvent mixtures using a laser monitoring observation technique. Jouyban and colleagues (2012) commented on these findings, emphasizing the importance of understanding solubility for pharmaceutical applications (Zhou et al., 2011) (A. Jouyban et al., 2012).
Synthesis Methods
There has been significant research into the synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid and its derivatives. For instance, Ochiai et al. (1981) focused on synthesizing geometrically isomeric forms of this compound to explore their structure-activity relationships in cephalosporins. Daloia et al. (1993) provided a method for preparing its acetylchloride hydrochloride derivative (M. Ochiai et al., 1981) (E. Daloia et al., 1993).
Pharmaceutical Intermediates
The compound has been used in synthesizing intermediates for cephalosporin antibiotics. Liu Dong-zhi (2005) improved the synthesis process of a thioester derivative, which is significant for antibiotic production. Similarly, research by Gao et al. (2008) and Zhang Shu-fang (2009) on various derivatives aimed to improve the efficiency of synthesis for pharmaceutical applications (Liu Dong-zhi, 2005) (Shihao Gao et al., 2008) (Zhang Shu-fang, 2009).
Application in Antibacterial Agents
The compound's derivatives have shown promise as antibacterial agents. For example, Ma Xi-han (2011) synthesized derivatives that exhibited antibacterial activities against various strains, indicating the potential of these compounds in developing new antibiotics (Ma Xi-han, 2011).
properties
IUPAC Name |
(2Z)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-31-28-22(23(29)30)21-17-32-24(26-21)27-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3,(H,26,27)(H,29,30)/b28-22- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPGSMOHYWOGJR-SLMZUGIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid | |
CAS RN |
64485-90-1 | |
Record name | (αZ)-α-(Methoxyimino)-2-[(triphenylmethyl)amino]-4-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64485-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Trityl ceftiofur oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064485901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-2-methoxymino-2-[2-(tritylamino)thiazol-4-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-TRITYL CEFTIOFUR OXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FS2IS2HR2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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